6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile

Catalog No.
S11929042
CAS No.
M.F
C16H13N3O
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]i...

Product Name

6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile

IUPAC Name

11-oxo-8,9,10,10a-tetrahydro-7H-benzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C16H13N3O/c17-9-12-10-5-1-2-6-11(10)16(20)19-14-8-4-3-7-13(14)18-15(12)19/h3-4,7-8,11H,1-2,5-6H2

InChI Key

GWTFSDUDEVGULZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=NC4=CC=CC=C4N3C(=O)C2C1)C#N

6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile is a complex organic compound that belongs to a class of heterocyclic compounds. Its structure features a benzimidazole ring fused with an isoquinoline moiety, which contributes to its potential biological activity. The compound is characterized by the presence of a carbonitrile functional group at the 11-position and a hexahydro configuration that enhances its stability and reactivity. This unique structural arrangement may endow the compound with various pharmacological properties.

The reactivity of 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile can be attributed to its functional groups. The carbonitrile group can undergo nucleophilic addition reactions, while the heterocyclic rings can participate in electrophilic substitution reactions. Additionally, the compound may engage in cyclization and rearrangement reactions under specific conditions. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Preliminary studies suggest that compounds similar to 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile exhibit significant biological activities. For instance, related compounds have been investigated for their potential as antitumor agents, antimicrobial agents, and aromatase inhibitors. Aromatase inhibitors are particularly relevant in the context of hormone-dependent cancers as they reduce estrogen levels in the body. The specific biological activities of this compound require further investigation through in vitro and in vivo studies to elucidate its mechanisms of action.

The synthesis of 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate precursors containing both benzimidazole and isoquinoline moieties can facilitate cyclization under acidic or basic conditions.
  • Functional Group Modifications: Starting from simpler isoquinoline derivatives or benzimidazole compounds can allow for stepwise functionalization to introduce the carbonitrile group.
  • Multi-step Synthesis: Employing a series of reactions including alkylation and oxidation can help build the complex structure systematically.

Each method may vary in yield and purity depending on the reaction conditions and starting materials used.

Given its unique structure and potential biological activity, 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile could have applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting hormone-related diseases or cancers.
  • Research Tools: For studying enzyme inhibition mechanisms related to aromatase activity.
  • Chemical Probes: In biochemical assays aimed at understanding cellular signaling pathways influenced by steroid hormones.

Interaction studies are essential to understand how 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile interacts with biological targets. Potential areas of investigation include:

  • Binding Affinity: Assessing how well the compound binds to aromatase or other relevant enzymes.
  • Synergistic Effects: Evaluating whether it enhances or diminishes the effects of other known drugs.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems and identifying any active metabolites.

These studies will provide insight into its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Properties
4-Androstene-3,6,17-trioneSteroidal structureAromatase inhibitorPotent irreversible binding
1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acidTetrahydropyridazine ringAntimicrobial activityExhibits anti-inflammatory properties
4-Methyl-6-Oxo-7H-chromen-3-carboxylic acidChromene coreAntioxidant effectsPotential neuroprotective effects

These comparisons illustrate that while similar compounds may share certain structural characteristics or biological activities with 6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile, each has distinct properties that may influence their therapeutic applications and mechanisms of action.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

263.105862047 g/mol

Monoisotopic Mass

263.105862047 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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